molecular formula C30H38N8O4 B10831337 Csf1R-IN-3

Csf1R-IN-3

Cat. No.: B10831337
M. Wt: 574.7 g/mol
InChI Key: YLKFFTVAKILRBN-STZFKDTASA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of CSF1R-IN-3 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One of the synthetic routes involves the use of a mixture incubated at room temperature in the presence of argon gas for 48 hours . Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes optimized for large-scale production.

Chemical Reactions Analysis

CSF1R-IN-3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, this compound can be reprogrammed from M2-like macrophages to the M1 phenotype, enhancing antitumor immunity .

Mechanism of Action

CSF1R-IN-3 exerts its effects by inhibiting the colony-stimulating factor 1 receptor (CSF1R). This inhibition disrupts the signaling pathways involved in the survival, proliferation, and migration of myeloid cells. The molecular targets of this compound include the CSF1R receptor itself, which is activated by ligands such as colony-stimulating factor 1 and interleukin 34 . By blocking these interactions, this compound can reduce the immunosuppressive environment in tumors and enhance the body’s antitumor response .

Comparison with Similar Compounds

CSF1R-IN-3 is unique in its high potency and oral effectiveness as a CSF1R inhibitor. Similar compounds include other CSF1R inhibitors such as pexidartinib and vimseltinib. Pexidartinib has been approved for the treatment of tenosynovial giant cell tumor, while vimseltinib is being studied for its potential in treating various cancers . Compared to these compounds, this compound has shown a higher potency in inhibiting CSF1R, making it a promising candidate for further research and development.

Properties

Molecular Formula

C30H38N8O4

Molecular Weight

574.7 g/mol

IUPAC Name

N-[5-[(Z)-[6-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]-2-oxo-1H-indol-3-ylidene]methyl]-2,4-dimethyl-1H-pyrrol-3-yl]-2-(4-methylpiperazin-1-yl)acetamide

InChI

InChI=1S/C30H38N8O4/c1-17-22(31-18(2)27(17)35-26(39)16-38-11-9-37(6)10-12-38)14-21-20-8-7-19(13-23(20)33-28(21)40)32-29(41)34-25-15-24(42-36-25)30(3,4)5/h7-8,13-15,31H,9-12,16H2,1-6H3,(H,33,40)(H,35,39)(H2,32,34,36,41)/b21-14-

InChI Key

YLKFFTVAKILRBN-STZFKDTASA-N

Isomeric SMILES

CC1=C(NC(=C1NC(=O)CN2CCN(CC2)C)C)/C=C\3/C4=C(C=C(C=C4)NC(=O)NC5=NOC(=C5)C(C)(C)C)NC3=O

Canonical SMILES

CC1=C(NC(=C1NC(=O)CN2CCN(CC2)C)C)C=C3C4=C(C=C(C=C4)NC(=O)NC5=NOC(=C5)C(C)(C)C)NC3=O

Origin of Product

United States

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